Chain-Length Specificity: trans-2-Undecenoyl-CoA (C11) vs. Optimal C10 Substrate for Peroxisomal trans-2-Enoyl-CoA Reductase (PECR)
Peroxisomal trans-2-enoyl-CoA reductase (PECR) catalyzes the reduction of trans-2-enoyl-CoAs of varying chain lengths from 6:1 to 16:1. The enzyme's maximum activity is observed with the C10:1 substrate (trans-2-decenoyl-CoA). trans-2-Undecenoyl-CoA (C11:1) falls within the active range but is a suboptimal substrate compared to C10:1. This provides a clear differentiation point for experiments focused on chain-length dependency [1].
| Evidence Dimension | Relative enzyme activity (PECR) |
|---|---|
| Target Compound Data | Not explicitly quantified; activity is inferred to be less than C10:1 and greater than or equal to C12:1 based on chain-length profile. |
| Comparator Or Baseline | trans-2-decenoyl-CoA (C10:1) shows maximum activity; trans-2-hexadecenoyl-CoA (C16:1) is also a substrate. |
| Quantified Difference | Maximum activity with 10:1 CoA; activity with 11:1 CoA is not maximal. |
| Conditions | In vitro enzyme assay with recombinant PECR [1]. |
Why This Matters
Researchers studying PECR or peroxisomal β-oxidation kinetics require the specific C11 substrate to accurately map the enzyme's activity profile across different chain lengths.
- [1] Sapient. (n.d.). PECR: Peroxisomal trans-2-enoyl-CoA reductase. View Source
